molecular formula C16H24ClN3O2 B1393398 N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide CAS No. 1203499-44-8

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide

Cat. No. B1393398
CAS RN: 1203499-44-8
M. Wt: 325.83 g/mol
InChI Key: KAPXUZRLJJZKPJ-UHFFFAOYSA-N
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Description

“N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a pivalamide group. Additionally, a pyrrolidine ring is attached to the 6-position of the pyridine ring, which is further substituted with a hydroxymethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings, as well as the various substituents. The chlorine atom, for example, might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic pyridine ring might impact its solubility, while the chlorine atom could affect its reactivity .

Scientific Research Applications

  • Molecular Structure Analysis : A compound with similar structural elements, "N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide", was analyzed for its molecular structure. It contains pivalamide, pyridin, and hydroxy-methylphenyl moieties. The molecule is not planar, and its molecular conformation is stabilized by an intramolecular N—H⋯N hydrogen bond (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

  • Application in Cystic Fibrosis Therapy : A related compound, "N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1", was evaluated for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. It suggests the potential of these compounds in cystic fibrosis therapy (Yu et al., 2008).

  • Glycine Transporter 1 Inhibitor : A structurally diverse compound, "1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide", was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting its potential in central nervous system-related therapies (Yamamoto et al., 2016).

  • Antidepressant and Nootropic Agents : Compounds with similar pyridine-carboxamide structures were investigated for their antidepressant and nootropic activities. These compounds demonstrated dose-dependent antidepressant and nootropic activities, highlighting the therapeutic potential of this class of chemicals (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Metal Complex Formation : Studies on optically active triamines derived from similar pyridine compounds revealed their ability to form metal complexes, which is significant in stereochemistry and metal-organic frameworks (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions for handling chemicals should always be followed .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s being studied as a potential drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-chloro-6-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)15(22)19-13-5-4-12(18-14(13)17)9-20-7-6-11(8-20)10-21/h4-5,11,21H,6-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXUZRLJJZKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CN2CCC(C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674063
Record name N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide

CAS RN

1203499-44-8
Record name N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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